![molecular formula C26H40N4O6 B14604289 (2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid CAS No. 60482-97-5](/img/structure/B14604289.png)
(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Pro-Tyr-Ile-Leu-OH is a tetrapeptide consisting of the amino acids proline, tyrosine, isoleucine, and leucine. This sequence is part of the neurotensin peptide, specifically the C-terminal hexapeptide NT(8-13), which is known for its role in various biological processes, including pain modulation and regulation of food intake .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Tyr-Ile-Leu-OH can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The fluorenylmethoxycarbonyl (Fmoc) strategy is commonly used, where the Fmoc group protects the amino terminus of the amino acids .
Coupling Reaction: The first amino acid (leucine) is attached to the resin. Subsequent amino acids (isoleucine, tyrosine, and proline) are added one by one using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: After each coupling step, the Fmoc group is removed using a base like piperidine.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like H-Pro-Tyr-Ile-Leu-OH often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
H-Pro-Tyr-Ile-Leu-OH can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed on the peptide backbone or specific side chains using reducing agents like sodium borohydride.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Fmoc-protected amino acid analogs during SPPS.
Major Products Formed
Oxidation: Hyperoxidized tyrosine derivatives.
Reduction: Reduced peptide fragments.
Substitution: Peptide analogs with modified amino acid residues.
Aplicaciones Científicas De Investigación
H-Pro-Tyr-Ile-Leu-OH has several scientific research applications:
Mecanismo De Acción
The mechanism of action of H-Pro-Tyr-Ile-Leu-OH involves its interaction with neurotensin receptors (NTS1 and NTS2). Upon binding to these G protein-coupled receptors, the peptide activates intracellular signaling pathways that modulate pain perception, food intake, and other physiological responses . The tyrosine residue plays a critical role in receptor binding and activation .
Comparación Con Compuestos Similares
Similar Compounds
Cyclo-(Leu-Pro-Ile-Pro): Another cyclic tetrapeptide with similar amino acid composition but different sequence.
Cyclo-(Tyr-Pro-Phe-Gly): A cyclic tetrapeptide with tyrosine and proline residues, similar to H-Pro-Tyr-Ile-Leu-OH.
Uniqueness
H-Pro-Tyr-Ile-Leu-OH is unique due to its specific sequence, which is part of the neurotensin peptide. This sequence is crucial for its high affinity and selectivity towards neurotensin receptors, making it a valuable tool for studying neurotensin-related biological processes and developing therapeutic agents .
Propiedades
Número CAS |
60482-97-5 |
|---|---|
Fórmula molecular |
C26H40N4O6 |
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C26H40N4O6/c1-5-16(4)22(25(34)29-21(26(35)36)13-15(2)3)30-24(33)20(14-17-8-10-18(31)11-9-17)28-23(32)19-7-6-12-27-19/h8-11,15-16,19-22,27,31H,5-7,12-14H2,1-4H3,(H,28,32)(H,29,34)(H,30,33)(H,35,36)/t16-,19-,20-,21-,22-/m0/s1 |
Clave InChI |
JUSIFRCPTQSXJB-XSXWSVAESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2 |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



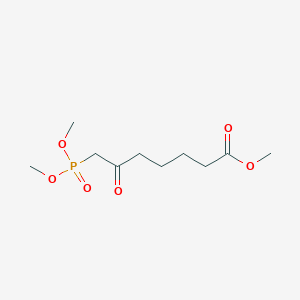
![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)
![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)
![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)

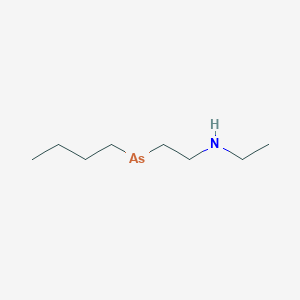
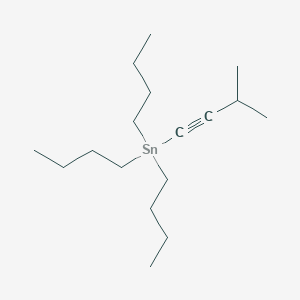
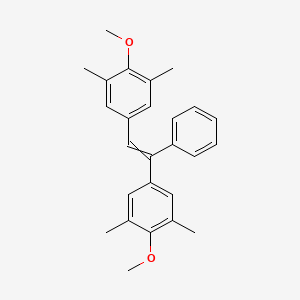
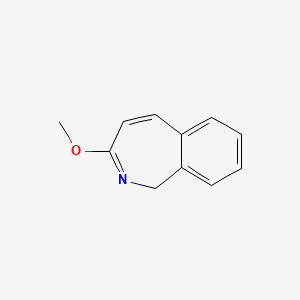

![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
